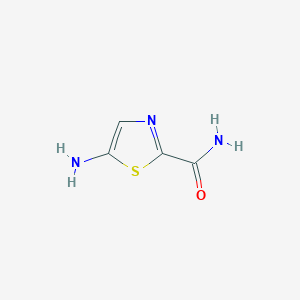

5-amino-1,3-thiazole-2-carboxamide

描述

5-amino-1,3-thiazole-2-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxamide group in the thiazole ring makes it a versatile molecule for various chemical reactions and biological interactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1,3-thiazole-2-carboxamide typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to 5-amino thiazoles substituted in position 2 . Another method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions: 5-amino-1,3-thiazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups to form derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted thiazoles, each with unique chemical and biological properties .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

5-Amino-1,3-thiazole-2-carboxamide has been investigated for its anticancer properties. It is part of a broader class of thiazole derivatives that have shown promise as cancer chemotherapeutic agents. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

- Case Study : A study highlighted the synthesis of thiazole derivatives that exhibited potent activity against cancer cell lines. The derivatives were designed to enhance selectivity and reduce side effects compared to traditional chemotherapeutics.

1.2 Genetic Disease Treatment

Research indicates that this compound can promote the readthrough of premature termination codons (PTCs) in messenger RNA (mRNA). This property is particularly relevant for genetic diseases caused by mutations leading to PTCs.

- Findings : Certain derivatives of this compound have been shown to significantly enhance the readthrough efficiency when combined with aminoglycoside antibiotics, suggesting potential therapeutic applications for conditions like cystic fibrosis and muscular dystrophy.

Agricultural Applications

The compound exhibits biological activity that can be harnessed in agricultural chemistry, particularly in the development of agrochemicals.

2.1 Pest and Pathogen Control

This compound has demonstrated effectiveness against various agricultural pests and pathogens, making it a candidate for use in crop protection products.

- Research Insights : Studies have reported its potential use as a biopesticide due to its ability to inhibit the growth of certain fungal pathogens.

Biochemical Research

In addition to its medicinal and agricultural uses, this compound serves as a valuable tool in biochemical research.

3.1 Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural features allow researchers to explore interactions with specific enzymes involved in metabolic pathways.

- Example : Investigations into its role as an inhibitor of kinases have provided insights into signaling pathways relevant to cancer progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Amino-1,2,4-thiadiazole | Thiadiazole | Exhibits potent antimicrobial activity |

| 5-Amino-2-methylthiazole | Methylthiazole | Known for anti-inflammatory properties |

| 4-Amino-1,3-thiazole | Thiazole | Displays significant anticancer activity |

| 2-Aminothiazole | Thiazole | Used in various synthetic pathways |

This table illustrates that while many compounds share structural similarities with this compound, its specific combination of functional groups enhances its reactivity and biological profile.

作用机制

The mechanism of action of 5-amino-1,3-thiazole-2-carboxamide involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes, which play roles in inflammatory and neurodegenerative diseases . The compound’s ability to modulate these enzymes is attributed to its binding interactions within the active sites of the enzymes, leading to altered enzyme activity and downstream effects .

相似化合物的比较

2-Aminothiazole: A closely related compound with similar biological activities but different substitution patterns on the thiazole ring.

5-Aminothiazole: Another related compound with the amino group at a different position, leading to different chemical and biological properties.

Uniqueness: 5-amino-1,3-thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of the amino and carboxamide groups in the thiazole ring makes it a versatile scaffold for the development of new therapeutic agents and industrial chemicals .

生物活性

5-Amino-1,3-thiazole-2-carboxamide, a member of the thiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant research findings.

Target Interactions

This compound has demonstrated potent inhibitory activity against several human cancer cell lines, including those associated with breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. The compound acts primarily as a phosphodiesterase type 5 (PDE5) inhibitor, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG) pathways.

Biochemical Pathways

The modulation of biochemical pathways by this compound includes:

- Enhancement of Nitric Oxide Synthases : This results in vasodilation effects.

- Alteration in Gene Expression : The compound has been shown to inhibit TNIK (TRAF2 and NCK-interacting protein kinase), affecting β-catenin/TCF4-mediated transcription.

Pharmacological Properties

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects on human K562 leukemia cells. In vitro studies have shown that it can induce cell cycle arrest and promote apoptosis in various cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its derivatives have been evaluated for activity against various pathogens and have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

- Anticancer Efficacy : A study found that this compound derivatives exhibited IC50 values ranging from 6.10 μM to 6.49 μM against MCF-7 breast cancer cells. These compounds inhibited key protein kinases involved in cancer progression and induced apoptosis through multiple pathways .

- Antimicrobial Properties : Another investigation highlighted that certain derivatives of this compound showed significant antibacterial activity against E. coli and Streptococcus pyogenes, with inhibition zones greater than those observed for standard antibiotics like ofloxacin .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | IC50 (μM) | Targeted Pathway |

|---|---|---|---|

| This compound | Anticancer (e.g., leukemia) | 6.10 - 6.49 | PDE5 inhibition; cGMP pathway |

| 2-Aminothiazole | Antimicrobial; some anticancer | Varies | Multiple pathways |

| 5-Aminothiazole | Anticancer; selective kinase inhibition | Varies | EGFR/HER2/VEGFR pathways |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-1,3-thiazole-2-carboxamide, and how are intermediates characterized?

- Answer: A widely used method involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediates (e.g., 5-R-amino-1,3,4-thiadiazole-2-thioles). Cyclization in polar solvents like DMF with iodine and triethylamine facilitates sulfur elimination and product formation . Characterization relies on and NMR spectroscopy for structural confirmation and TLC for purity assessment .

Q. Which biological screening assays are typically employed to evaluate this compound derivatives?

- Answer: Initial screening includes in vitro antimicrobial assays (e.g., MIC determination against bacterial/fungal strains), cytotoxicity testing (e.g., MTT assay on cancer cell lines), and antioxidant activity evaluation (e.g., DPPH radical scavenging). These assays prioritize compounds for further mechanistic studies .

Q. How do researchers validate the structural integrity of this compound analogs?

- Answer: Key techniques include:

- NMR spectroscopy: Confirms substitution patterns and heterocyclic ring formation.

- IR spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm).

- Elemental analysis: Validates molecular composition.

- Mass spectrometry (ESI-MS): Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and selectivity for this compound derivatives?

- Answer: Optimization involves:

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .

- Catalyst screening: Triethylamine or iodine may accelerate sulfur elimination .

- Factorial design: Systematic variation of temperature, reagent ratios, and reaction time using DOE (Design of Experiments) identifies critical parameters .

Q. How should contradictory biological activity data between studies be resolved?

- Answer: Contradictions may arise from differences in assay protocols, cell lines, or compound purity. Mitigation strategies include:

- Standardized protocols: Adopt OECD or CLSI guidelines for reproducibility.

- Dose-response curves: Establish EC/IC values to compare potency.

- Theoretical alignment: Link results to established mechanisms (e.g., thiazole-mediated enzyme inhibition) to contextualize findings .

Q. What methodologies are used to investigate the mechanism of action of this compound derivatives?

- Answer: Advanced approaches include:

- Molecular docking: Predicts binding interactions with target proteins (e.g., kinases, DNA topoisomerases).

- Enzyme inhibition assays: Measures activity changes in purified enzymes (e.g., AMPK, GSK-3β).

- Cellular pathway analysis: Western blotting or qPCR evaluates downstream signaling (e.g., apoptosis markers like caspase-3) .

Q. How can structure-activity relationship (SAR) models guide the design of novel this compound analogs?

- Answer: SAR studies focus on:

- Substituent variation: Modifying the amino group or thiazole ring alters lipophilicity and target affinity. For example, methyl groups enhance membrane penetration, while aryl substitutions improve anticancer activity .

- Bioisosteric replacement: Replacing sulfur with oxygen (e.g., oxadiazole analogs) balances potency and toxicity .

Q. What advanced techniques assess the stability and solubility of this compound derivatives?

- Answer:

- Stability studies: Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.

- Solubility profiling: Phase-solubility analysis in buffers (pH 1.2–7.4) or co-solvent systems (e.g., PEG-400).

- Thermal analysis: DSC/TGA identifies polymorphic transitions or decomposition temperatures .

Q. Methodological Considerations

Q. How do theoretical frameworks inform experimental design for thiazole-based drug discovery?

- Answer: Conceptual frameworks (e.g., enzyme inhibition theory or QSAR models) guide hypothesis formulation, target selection, and data interpretation. For example, molecular mimicry principles justify structural modifications to enhance kinase binding .

Q. What statistical tools are critical for analyzing biological activity data in thiazole research?

属性

IUPAC Name |

5-amino-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTVZPLGMOYPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558005 | |

| Record name | 5-Amino-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134983-33-8 | |

| Record name | 5-Amino-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。